Product packaging for 1-Bromo-2-methyl-3-vinylbenzene(Cat. No.:)

1-Bromo-2-methyl-3-vinylbenzene

Cat. No.: B8267065
M. Wt: 197.07 g/mol
InChI Key: FLSRVUOBIGKNCV-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-3-vinylbenzene ( 1935321-27-9) is a halogenated aromatic compound with the molecular formula C 9 H 9 Br and a molecular weight of 197.07 g/mol . This compound integrates a bromo substituent, a methyl group, and a reactive vinyl group on a benzene ring, making it a valuable multifunctional intermediate in advanced organic synthesis. Its primary research application lies in its role as a key building block for constructing complex organic frameworks , particularly in polymer and materials science. Compounds of this structural class are frequently employed in palladium-catalyzed cross-coupling reactions , such as the synthesis of carbazole-based monomers . These monomers are essential for developing organic semiconductors used in next-generation optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs) and solution-processable electronics . The vinyl group allows for further polymerization, while the bromine atom serves as an excellent handle for introducing structural diversity through various coupling methodologies. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard and handling information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9Br B8267065 1-Bromo-2-methyl-3-vinylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-ethenyl-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-3-8-5-4-6-9(10)7(8)2/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSRVUOBIGKNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromo 2 Methyl 3 Vinylbenzene and Analogues

Strategies for Regioselective Synthesis

Achieving the desired 1,2,3-substitution pattern with bromo, methyl, and vinyl groups requires precise control over the reaction conditions and a logical sequence of functional group installation. The primary approaches involve either forming the vinyl group on a pre-functionalized benzene (B151609) ring or introducing the bromine substituent onto a methyl-vinyl-benzene scaffold.

The formation of the carbon-carbon double bond of the vinyl group is a key transformation that can be accomplished through several reliable methods. The choice of method often depends on the nature of the starting materials and the desired scale of the reaction.

The Wittig reaction is a powerful and widely used method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.org This reaction involves the treatment of a carbonyl compound with a phosphonium ylide (a Wittig reagent). wikipedia.org For the synthesis of a vinylbenzene derivative, the corresponding benzaldehyde is treated with a methyl-ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂). wikipedia.org The driving force for this reaction is the formation of the very stable triphenylphosphine oxide byproduct. berkeley.edu

The stereochemistry of the resulting alkene is dependent on the stability of the ylide. Non-stabilized ylides, like the one needed to form a terminal vinyl group, typically lead to (Z)-alkenes, although for a terminal alkene, this is not a factor. organic-chemistry.org The key step in the mechanism is the nucleophilic addition of the ylide to the carbonyl group, which forms a four-membered oxaphosphetane intermediate that then fragments to the desired alkene and phosphine (B1218219) oxide. berkeley.edu

Table 1: Example of Wittig Reaction for Vinyl Group Formation

Starting Material Wittig Reagent Base Solvent Product

Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient methods for forming carbon-carbon bonds, including the C(sp²)-C(sp²) bond needed for vinylbenzene synthesis. mdpi.com

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (like a vinylboronic acid or ester) with an organic halide or triflate. libretexts.orgwikipedia.org It is celebrated for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. libretexts.org The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org To synthesize a vinylbenzene, an appropriately substituted aryl bromide would be coupled with a vinylboron reagent. wikipedia.org

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org To form a terminal vinyl group, an aryl halide can be coupled with ethylene (B1197577) gas. This method is highly atom-efficient but may require specialized equipment to handle a gaseous reagent. nih.gov The mechanism proceeds via oxidative addition of the aryl halide to palladium(0), followed by alkene insertion into the palladium-carbon bond and subsequent β-hydride elimination. wikipedia.org

Hiyama Coupling: The Hiyama coupling utilizes an organosilane as the nucleophilic coupling partner with an organic halide. organic-chemistry.orgwikipedia.org A key feature of this reaction is the need for an activating agent, typically a fluoride source like TBAF, to form a hypervalent silicon species that facilitates transmetalation to the palladium center. organic-chemistry.orgcore.ac.uk This method is advantageous because organosilanes are generally stable, low in toxicity, and easy to handle. nih.govumich.edu For vinylbenzene synthesis, an aryl halide is reacted with a vinylsilane, such as vinyltrimethoxysilane. nih.gov

Table 2: Comparison of Palladium-Catalyzed Vinylation Reactions

Reaction Name Organometallic Reagent Halide/Triflate Partner Key Features
Suzuki Vinylboronic acid/ester Aryl-Br, Aryl-I, Aryl-OTf Mild conditions, functional group tolerance, low toxicity of reagents. libretexts.orgharvard.edu
Heck Ethylene Aryl-Br, Aryl-I High atom economy, can use simple alkenes. wikipedia.orgorganic-chemistry.org

| Hiyama | Vinylsilane | Aryl-Br, Aryl-I, Aryl-Cl | Stable and non-toxic silicon reagents; requires fluoride activation. wikipedia.orgnih.gov |

Beyond the classic named reactions, other catalytic olefination methods exist. These often aim to improve efficiency, expand substrate scope, or operate under more sustainable conditions. For instance, developments in phosphine-free Heck reactions in water can minimize costs and environmental impact. organic-chemistry.org Knoevenagel condensation, catalyzed by piperidine, can produce trisubstituted ethylenes from benzoic aldehydes, demonstrating an alternative olefination strategy, though not for terminal vinyl groups. researchgate.net

The vinyl group can also be formed through elimination reactions. A common strategy involves the dehydrohalogenation of a 1-haloethylbenzene intermediate. This can be achieved by first halogenating the ethyl group of a substituted ethylbenzene (B125841) and then treating the product with a strong base to eliminate H-X and form the double bond. Another route is the dehydration of a 1-phenylethanol derivative, typically under acidic conditions. These classical methods, while effective, can sometimes be less regioselective and may require harsher conditions compared to modern cross-coupling techniques.

The regioselective introduction of a bromine atom onto the aromatic ring is typically achieved through electrophilic aromatic substitution. The success of this step depends heavily on the directing effects of the substituents already present on the ring.

In the case of a 2-methyl-3-vinylbenzene precursor, both the methyl group and the vinyl group are ortho-, para-directing activators. quora.com

The methyl group directs incoming electrophiles to positions 4 and 6.

The vinyl group directs incoming electrophiles to positions 2 and 4.

This presents a challenge for introducing a bromine atom at position 1. The desired position is ortho to the methyl group but meta to the vinyl group. Direct bromination of 2-methyl-3-vinylbenzene would likely yield a mixture of products, with bromination occurring at the more activated positions (e.g., position 4).

Therefore, a more viable strategy involves introducing the functional groups in a different order. A plausible synthetic route would start with a compound where the bromo and methyl groups are already in the desired 1,2-arrangement, such as 1-bromo-2-methylbenzene. Nitration could then occur at the 3-position, followed by reduction of the nitro group to an amine, and subsequent conversion of the amine to a vinyl group. A more direct approach would be to start with a precursor like 3-bromo-2-methylbenzaldehyde or 1,3-dibromo-2-methylbenzene . These precursors have the bromine and methyl groups correctly positioned, allowing for the subsequent regioselective introduction of the vinyl group at position 3 using the olefination or cross-coupling methods described in section 2.1.1.

Common brominating agents for electrophilic aromatic substitution include molecular bromine (Br₂) with a Lewis acid catalyst (like FeBr₃) or N-bromosuccinimide (NBS), which can be a milder source of electrophilic bromine. mdpi.comquora.com

Introduction of the Bromine Substituent

Electrophilic Aromatic Bromination (e.g., Br2/FeBr3)

Electrophilic aromatic bromination is a fundamental method for introducing a bromine atom onto an aromatic ring. The classic approach involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, generating a strong electrophile that can be attacked by the electron-rich aromatic ring. youtube.com

The mechanism proceeds in two main steps:

Formation of a positively charged intermediate, known as an arenium ion or sigma complex, where the aromaticity of the ring is temporarily disrupted. This step is typically the rate-determining step. nih.govnih.gov

Deprotonation of the arenium ion by a weak base, which restores the aromaticity of the ring and yields the brominated product. nih.govnih.gov

The regioselectivity of the bromination is governed by the directing effects of the substituents already present on the benzene ring. In the synthesis of 1-bromo-2-methyl-3-vinylbenzene, if starting from a precursor like 2-methylstyrene, the directing effects of both the methyl (-CH₃) and vinyl (-CH=CH₂) groups must be considered. Both are activating groups and ortho-, para-directors. However, the interplay between their electronic and steric effects will determine the final position of the incoming bromine atom. Theoretical and experimental studies on substituted benzenes show that the precise outcome can be influenced by reaction conditions. nih.govnih.gov For instance, zeolites have been used to induce high para-selectivity in the bromination of toluene-like substrates. nih.gov

Substrate ExampleBrominating AgentCatalyst/ConditionsMajor Product(s)YieldReference
Toluene (B28343)Br₂FeBr₃o-Bromotoluene, p-BromotolueneModerate to Good nih.gov
AnisoleN-Bromosuccinimide (NBS)Acetonitrile, 0 °C to RTp-BromoanisoleHigh nih.gov
AcetanilideN-Bromosuccinimide (NBS)Mandelic Acid, Aqueousp-BromoacetanilideHigh digitellinc.com
Diazotization-Substitution Routes

An alternative and highly versatile method for introducing a bromine atom onto an aromatic ring is through a diazotization-substitution sequence, most notably the Sandmeyer reaction. organic-chemistry.org This method is particularly useful for synthesizing substitution patterns that are not easily accessible through direct electrophilic substitution. nih.gov

The process involves two main steps:

Diazotization: A primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HBr), at low temperatures (0-5 °C). This converts the amino group into a diazonium salt (-N₂⁺). chemicalbook.com

Substitution (Sandmeyer Reaction): The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. The diazonium group, an excellent leaving group (N₂ gas), is replaced by a bromine atom. organic-chemistry.orgorganic-chemistry.org

The Sandmeyer reaction is believed to proceed via a radical-nucleophilic aromatic substitution mechanism, initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt. organic-chemistry.org To synthesize this compound via this route, the required precursor would be 2-methyl-3-vinylaniline. This precursor can be synthesized, for example, by the selective hydrogenation of 3-nitro-2-methylstyrene.

Starting AmineReagents for DiazotizationReagents for SubstitutionProductYieldReference
AnilineNaNO₂, HBr, 0-5 °CCuBrBromobenzene (B47551)Good organic-chemistry.org
2-Aminothiazolen-Butyl nitrite, CH₃CNCuBr/CuBr₂2-Bromothiazole46% organic-chemistry.org
Substituted Anilinest-BuONOCuBr₂Aryl BromidesGood organic-chemistry.org

Introduction of the Methyl Substituent

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a classic method for attaching alkyl substituents to an aromatic ring. wikipedia.org The reaction involves treating an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.com The Lewis acid activates the alkyl halide, facilitating the generation of a carbocation or a carbocation-like complex, which then acts as the electrophile. lscollege.ac.inlibretexts.org

For the synthesis of this compound, one could envision a Friedel-Crafts methylation of a precursor like 3-bromo-1-vinylbenzene. However, this reaction is subject to several limitations:

Carbocation Rearrangement: Primary alkyl halides can form carbocations that rearrange to more stable secondary or tertiary carbocations, leading to isomeric products. libretexts.org

Polyalkylation: The introduced alkyl group is activating, making the product more reactive than the starting material. This can lead to the addition of multiple alkyl groups to the ring. libretexts.org

Substrate Deactivation: The reaction fails with strongly deactivated aromatic rings (e.g., those bearing a nitro group). libretexts.org

Reaction conditions, such as temperature and the choice of catalyst, can influence the outcome and selectivity of the reaction. wikipedia.orglscollege.ac.in

Aromatic SubstrateAlkylating AgentCatalystConditionsProductReference
BenzeneMethyl ChlorideAlCl₃HeatToluene wikipedia.orgmt.com
BenzeneEthyl BromideAlCl₃HeatEthylbenzene lscollege.ac.in
BenzenePropeneSolid Acid (Zeolite)High Temp/PressureCumene (Isopropylbenzene) wikipedia.org

Sequential Synthesis and Optimization of Reaction Conditions

The synthesis of a trisubstituted benzene derivative like this compound typically requires a multi-step approach where the order of substituent introduction is crucial for controlling regioselectivity. researchgate.netresearchgate.net A plausible synthetic sequence could start from a commercially available substituted toluene or aniline and involve a series of functional group interconversions and C-C bond formations.

One key transformation is the introduction of the vinyl group. The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction for this purpose. It typically involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.netresearchgate.net For instance, 1-bromo-2-methylbenzene could be coupled with a vinylating agent like ethylene or a vinylboronic ester to introduce the vinyl group.

The optimization of reaction conditions is critical to maximize the yield and purity of the desired product. Parameters that are often varied include the choice of catalyst, ligand, base, solvent, and temperature. nih.govresearchgate.netresearchgate.net High-throughput experimentation is often employed to screen various conditions efficiently.

The following table illustrates the optimization of a Heck-type reaction, a key step in many sequential syntheses of vinylarenes.

Aryl HalideAlkeneCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)Reference
IodobenzeneMethyl acrylatePd(OAc)₂ (1)Et₃NDMF10095 researchgate.net
BromobenzeneStyrene (B11656)SBA-15/CCMet/Pd(II) (1)Et₃NDMF110High researchgate.net
1-OcteneVinyl boronic esterPd(OAc)₂ (10)BenzoquinoneDMF8072 nih.gov

Green Chemistry Approaches in Bromovinylbenzene Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods in chemistry. Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency. digitellinc.comwordpress.com For the synthesis of bromovinylbenzenes, several greener alternatives to traditional methods have been explored.

A common strategy is to replace hazardous reagents with safer alternatives. For example, molecular bromine (Br₂) is highly toxic and corrosive. wordpress.com N-Bromosuccinimide (NBS) is often used as a solid, easier-to-handle source of electrophilic bromine for both aromatic and benzylic bromination. dntb.gov.uawku.eduwikipedia.org Reactions using NBS can sometimes be performed under milder and more selective conditions. nih.govdigitellinc.com

The use of green solvents is another key aspect. Many traditional bromination and cross-coupling reactions are performed in volatile organic compounds (VOCs). Research has focused on using water or ionic liquids as reaction media. digitellinc.commdpi.comnih.gov Ionic liquids are salts with low melting points that are non-volatile and can often be recycled. mdpi.comionike.com They can act as both the solvent and, in some cases, part of the catalytic system, enhancing reaction rates and selectivity. ionike.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a promising green approach. While still an emerging area for halogenation, enzymes like haloperoxidases are being investigated for their ability to perform selective halogenation of aromatic compounds under mild, aqueous conditions. nih.gov

The table below compares traditional and greener approaches for bromination reactions.

Reaction TypeTraditional MethodGreen AlternativeAdvantages of Green MethodReference
Aromatic BrominationBr₂ in CCl₄ or CH₂Cl₂NBS in aqueous mediaAvoids toxic bromine and volatile organic solvents. digitellinc.comwordpress.com
Aromatic BrominationBr₂, FeBr₃NaBr, Oxidant (e.g., H₂O₂)In situ generation of bromine, water as a byproduct. researchgate.net
Aromatic BrominationOrganic SolventsIonic LiquidsNon-volatile, recyclable solvent, can enhance reactivity. mdpi.comnih.gov

Reactivity and Reaction Mechanisms of 1 Bromo 2 Methyl 3 Vinylbenzene

Reactivity of the Vinyl Group

The vinyl group, a carbon-carbon double bond attached to the benzene (B151609) ring, is the most reactive site in the molecule for electrophilic addition and other addition-type reactions. Its reactivity is influenced by the electronic effects of the substituents on the aromatic ring. The ortho-methyl group provides some steric hindrance, which can affect the regioselectivity and rate of reactions.

Hydroboration Reactions and Regioselectivity

Hydroboration of the vinyl group in 1-bromo-2-methyl-3-vinylbenzene, followed by oxidation, is expected to yield an alcohol. The regioselectivity of this reaction is dictated by both steric and electronic factors. Borane (B79455) reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), add to the double bond in a syn-fashion. The boron atom preferentially adds to the less substituted carbon of the double bond, leading to the anti-Markovnikov product upon oxidation.

In the case of this compound, the boron will add to the terminal carbon of the vinyl group (Cβ), and the hydrogen will add to the carbon attached to the aromatic ring (Cα). This is due to the lower steric hindrance at the terminal carbon and the electronic influence of the phenyl ring. The ortho-methyl group may further enhance this regioselectivity by increasing the steric bulk around the Cα position. The use of a sterically hindered borane like 9-BBN would be expected to give very high regioselectivity. youtube.comchemrxiv.org

Table 1: Predicted Regioselectivity in the Hydroboration of this compound

ReagentPredicted Major Product (after oxidation)Expected Regioselectivity (% Anti-Markovnikov)
BH₃-THF2-(3-Bromo-2-methylphenyl)ethanol>95%
9-BBN2-(3-Bromo-2-methylphenyl)ethanol>99%

Data is estimated based on known regioselectivity for substituted styrenes.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The vinyl group of this compound can participate in cycloaddition reactions. For instance, in a [3+2] cycloaddition with a nitrone, it can form a five-membered heterocyclic ring. The regioselectivity and stereoselectivity of such reactions are influenced by the electronic nature of the substituents on both the styrene (B11656) derivative and the dipole. DFT studies on similar systems suggest that the reaction likely proceeds via a concerted mechanism. researchgate.netacs.orgscielo.org.mx The presence of the ortho-methyl group can influence the facial selectivity of the cycloaddition.

Addition Reactions (e.g., Halogenation, Hydrohalogenation)

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the vinyl double bond proceeds via a cyclic halonium ion intermediate. This leads to the formation of a vicinal dihalide with anti-stereochemistry. The reaction of this compound with Br₂ would yield 1-bromo-3-(1,2-dibromoethyl)-2-methylbenzene.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the vinyl group follows Markovnikov's rule. The proton adds to the less substituted carbon (Cβ), leading to the formation of a benzylic carbocation at Cα, which is stabilized by the adjacent phenyl ring. The halide ion then attacks the carbocation. Therefore, the reaction of this compound with HBr is expected to yield 1-bromo-3-(1-bromoethyl)-2-methylbenzene. The ortho-methyl group does not significantly alter this regioselectivity but might slightly influence the reaction rate. In the presence of peroxides, the addition of HBr proceeds via a radical mechanism, leading to the anti-Markovnikov product. doubtnut.com

Olefin Metathesis

The vinyl group of this compound can undergo olefin metathesis reactions, such as cross-metathesis with other olefins, in the presence of ruthenium-based catalysts like Grubbs' catalysts. researchgate.netmasterorganicchemistry.combeilstein-journals.orgnih.gov This allows for the formation of new carbon-carbon double bonds and the synthesis of more complex molecules. The efficiency of the metathesis can be influenced by the steric hindrance from the ortho-methyl group and the electronic properties of the substituted styrene. Isomerization of the double bond can sometimes be a competing side reaction. researchgate.net

Reactivity of the Bromine Substituent

The bromine atom attached to the aromatic ring is a leaving group and can be substituted under certain conditions.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAAr) of the bromine atom in this compound is generally difficult due to the electron-rich nature of the benzene ring. Such reactions typically require strong nucleophiles and harsh reaction conditions. youtube.com The presence of the electron-donating methyl group further deactivates the ring towards nucleophilic attack. For a successful SNAr reaction, the aromatic ring usually needs to be activated by strongly electron-withdrawing groups, which are absent in this molecule. libretexts.org Therefore, direct displacement of the bromine by common nucleophiles is not a facile process. More specialized conditions, such as those involving the formation of a benzyne (B1209423) intermediate or transition-metal-catalyzed cross-coupling reactions, would be necessary to achieve substitution at this position.

Organometallic Reactions (e.g., Grignard Reagents, Gilman Reagents)

The aryl bromide functionality of this compound allows for the formation of important organometallic reagents.

Grignard Reagents: The compound can react with magnesium metal in an ether solvent to form the corresponding Grignard reagent, (2-methyl-3-vinylphenyl)magnesium bromide. This transformation converts the electrophilic carbon attached to the bromine into a highly nucleophilic carbon, making it a powerful tool for forming new carbon-carbon bonds.

Gilman Reagents: Gilman reagents, which are lithium diorganocuprates (R₂CuLi), are particularly useful for coupling reactions with organic halides. While not formed directly from this compound, this aryl halide is an excellent substrate for reactions with pre-formed Gilman reagents. For instance, reacting it with lithium dimethylcuprate, (CH₃)₂CuLi, would replace the bromine atom with a methyl group. This type of reaction, known as the Corey-House synthesis, is effective for creating new carbon-carbon bonds by coupling an organic halide with the R group from the Gilman reagent. researchgate.netresearchgate.net The general preparation of a Gilman reagent involves reacting an organolithium compound with a copper(I) salt, like copper iodide. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck)

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon bonds. nih.govwikipedia.orgnumberanalytics.com

Suzuki Reaction: The Suzuki-Miyaura coupling joins an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. youtube.com this compound can be coupled with various boronic acids (R'-B(OH)₂) to synthesize a range of substituted biaryl compounds or other complex structures. savemyexams.comlibretexts.orgnih.gov The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Stille Reaction: The Stille reaction couples an organic halide with an organotin compound (organostannane), also catalyzed by palladium. sci-hub.sececri.res.inoregonstate.edu The aryl bromide of this compound can react with an organostannane (R'-Sn(Alkyl)₃) to form a new C(sp²)-C(sp²) or C(sp²)-C(sp³) bond. Like other cross-coupling reactions, its mechanism involves an oxidative addition, transmetalation, and reductive elimination sequence. cecri.res.in

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base, to yield a substituted alkene. Current time information in Pasuruan, ID.acs.org The aryl bromide of this compound can react with various alkenes (e.g., acrylates, styrenes) to form more complex vinylated aromatic structures. mdpi.comacs.org The reaction is generally highly stereoselective. acs.org

Table 1: Overview of Cross-Coupling Reactions for this compound

ReactionCoupling PartnerTypical CatalystGeneral Product Structure
SuzukiOrganoboronic Acid (R'-B(OH)₂)Pd(0) complex (e.g., Pd(PPh₃)₄) + Base2-methyl-3-vinyl-1-R'-benzene
StilleOrganostannane (R'-Sn(Alkyl)₃)Pd(0) complex (e.g., Pd(PPh₃)₄)2-methyl-3-vinyl-1-R'-benzene
HeckAlkene (e.g., H₂C=CHR')Pd(0) complex (e.g., Pd(OAc)₂) + BaseSubstituted 1-(alkenyl)-2-methyl-3-vinylbenzene

Oxidative Addition Pathways

Oxidative addition is the crucial first step in the catalytic cycles of the Suzuki, Stille, and Heck reactions. wikipedia.orgnumberanalytics.comacs.org In this process, the low-valent transition metal catalyst, typically palladium(0), inserts into the carbon-bromine bond of this compound. This reaction oxidizes the metal (from Pd(0) to Pd(II)) and forms a new organopalladium(II) complex. Computational studies using Density Functional Theory (DFT) on model systems like bromobenzene (B47551) have investigated various potential mechanisms for this step, including concerted pathways, nucleophilic substitution, and radical pathways. The preferred mechanism can depend on factors such as the specific phosphine (B1218219) ligands on the palladium and the solvent used.

Reactivity of the Methyl Group

Side-Chain Functionalization Reactions

The methyl group attached to the benzene ring is a benzylic position, making it susceptible to functionalization, primarily through free-radical pathways.

Free-Radical Bromination: The benzylic hydrogens on the methyl group can be selectively replaced by a halogen, such as bromine, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) and light. sci-hub.seoregonstate.eduacs.org This reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a benzylic hydrogen, which is the weakest C-H bond in the molecule due to the resonance stabilization of the resulting benzyl (B1604629) radical. oregonstate.edu This would convert this compound into 1-bromo-2-(bromomethyl)-3-vinylbenzene, a versatile intermediate for further nucleophilic substitution reactions. cecri.res.in

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. acs.org The position of substitution (regioselectivity) is determined by the combined directing effects of the three existing substituents: the bromo group, the methyl group, and the vinyl group.

The directing effects of these groups are as follows:

-CH₃ (Methyl): An activating group that directs incoming electrophiles to the ortho and para positions. savemyexams.com

-CH=CH₂ (Vinyl): An activating group that also directs ortho and para.

-Br (Bromo): A deactivating group (due to its inductive electron withdrawal) that paradoxically directs ortho and para (due to resonance electron donation). libretexts.orgorganicchemistrytutor.com

The available positions for substitution are C4, C5, and C6.

Position C4: ortho to the vinyl group and meta to the methyl and bromo groups.

Position C5: para to the methyl group, meta to the vinyl group, and ortho to the bromo group.

Position C6: ortho to the methyl group and para to the bromo group.

Considering these effects, substitution is strongly favored at positions C5 and C6, which are activated by multiple ortho/para directors. Position C4 is less favored as it is meta to two of the substituents. Steric hindrance from the adjacent methyl group at C2 might slightly disfavor substitution at C6 compared to C5. Therefore, a mixture of C5 and C6 substituted products would be expected, with the precise ratio depending on the specific electrophile and reaction conditions.

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectDirecting Effect
-BrC1Deactivating (Inductive), Donating (Resonance)Ortho, Para (to C2, C6)
-CH₃C2Activating (Inductive/Hyperconjugation)Ortho, Para (to C1, C3, C5)
-CH=CH₂C3Activating (Resonance)Ortho, Para (to C2, C4)

Computational Studies on Reaction Mechanisms and Regioselectivity (e.g., DFT, MEDT)

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the mechanisms of reactions involving complex molecules like this compound. acs.org

For the transition metal-catalyzed cross-coupling reactions mentioned previously, DFT calculations have been used to model the entire catalytic cycle for similar substrates. acs.orgresearchgate.net These studies help to:

Characterize the structures and energies of intermediates and transition states. researchgate.net

Elucidate the detailed mechanism of key steps like oxidative addition and reductive elimination. nih.gov

Understand the role of ligands and bases in the reaction pathway. nih.gov

Explain the origins of regio- and enantioselectivity in reactions like the Heck reaction. bohrium.com

For instance, DFT studies on the Suzuki-Miyaura reaction involving aryl bromides have shown that oxidative addition is often the rate-limiting step in the catalytic cycle. nih.gov Computational analysis can also compare the viability of different mechanistic pathways, such as those involving different numbers of phosphine ligands coordinated to the palladium center. acs.org While specific studies on this compound are not prevalent, these computational models provide a robust framework for predicting its reactivity and understanding the outcomes of its reactions.

Polymerization Chemistry of 1 Bromo 2 Methyl 3 Vinylbenzene

Radical Polymerization Mechanisms

The presence of a vinyl group on the benzene (B151609) ring makes 1-Bromo-2-methyl-3-vinylbenzene a candidate for radical polymerization. This process involves the initiation, propagation, and termination of polymer chains via radical intermediates.

Free Radical Polymerization

Conventional free radical polymerization (FRP) of this compound would theoretically be initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The resulting primary radicals would add to the vinyl group of the monomer, creating a new radical species that can then attack subsequent monomer units, leading to chain propagation.

Termination of the growing polymer chains would likely occur through bimolecular reactions, either by combination, where two growing chains join, or by disproportionation, involving hydrogen transfer between two chains to form two separate, terminated polymer molecules. Due to the uncontrolled nature of these termination reactions, conventional FRP would be expected to produce poly(this compound) with a broad molecular weight distribution (high polydispersity index, PDI).

Controlled/Living Radical Polymerization (CRP/LRP)

To achieve better control over the polymer architecture, including molecular weight and PDI, controlled/living radical polymerization (CRP/LRP) techniques could be theoretically applied to this compound. These methods rely on establishing a dynamic equilibrium between a small concentration of active, propagating radical species and a large majority of dormant species.

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that could potentially be adapted for this compound. This technique typically employs a transition metal complex, such as a copper(I) halide complexed with a nitrogen-based ligand, as a catalyst. The process would be initiated by an alkyl halide, where the catalyst reversibly abstracts a halogen atom from the initiator to form a radical that initiates polymerization. The dormant species is the polymer chain with a terminal halogen atom, which can be reversibly activated by the catalyst.

For this compound, the presence of a bromo-substituent on the aromatic ring might influence the catalyst activity and the polymerization kinetics. Careful selection of the initiator, catalyst, ligand, and reaction temperature would be crucial to achieve a controlled polymerization.

Table 1: Theoretical Parameters for ATRP of this compound

ParameterTheoretical Value/CompoundPurpose
Initiator Ethyl α-bromoisobutyrateProvides a starting point for the polymer chain.
Catalyst Copper(I) bromide (CuBr)Mediates the reversible activation/deactivation.
Ligand N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)Solubilizes and activates the copper catalyst.
Solvent Toluene (B28343) or AnisoleDissolves the monomer, polymer, and catalyst.
Temperature 80-110 °CProvides sufficient energy for the reaction.

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful CRP technique that relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. The propagating radical adds to the CTA, forming a dormant intermediate that can fragment to release a new radical, which can reinitiate polymerization. This process allows for the controlled growth of polymer chains.

The choice of CTA is critical for a successful RAFT polymerization and depends on the monomer being used. For a styrenic monomer like this compound, dithiobenzoates or trithiocarbonates would be suitable CTAs.

Table 2: Theoretical Components for RAFT Polymerization of this compound

ComponentExample CompoundRole in Polymerization
Initiator Azobisisobutyronitrile (AIBN)Generates the initial radical species.
Chain Transfer Agent (CTA) 2-Cyano-2-propyl dodecyl trithiocarbonateMediates the reversible chain transfer process.
Solvent 1,4-Dioxane or TolueneProvides a suitable reaction medium.
Temperature 60-80 °CFacilitates initiator decomposition and reaction.

Nitroxide-Mediated Polymerization (NMP) is a CRP method that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain end. This equilibrium between the active propagating radical and the dormant alkoxyamine-terminated chain allows for controlled polymer growth. NMP is particularly well-suited for the polymerization of styrenic monomers.

A common nitroxide used in NMP is 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). The polymerization can be initiated by a conventional radical initiator in the presence of the nitroxide or by a pre-formed alkoxyamine initiator.

Table 3: Hypothetical Conditions for NMP of this compound

ConditionSuggested ParameterRationale
Initiator/Mediator TEMPO-based alkoxyamineProvides a "living" character to the polymerization.
Solvent Bulk (no solvent) or AnisoleHigh monomer concentration can increase reaction rate.
Temperature 120-130 °CRequired for the reversible cleavage of the C-ON bond.

Recent advances in CRP have led to the development of photo-controlled or photo-induced radical polymerization methods. These techniques use light as an external stimulus to control the polymerization, offering spatial and temporal control over the process. Photo-induced ATRP, for example, can be achieved using a photoredox catalyst that is activated by visible light.

Theoretically, this compound could be polymerized using a photo-controlled method. This would involve a suitable photocatalyst that can be excited by a specific wavelength of light to initiate and control the polymerization. This approach could offer milder reaction conditions compared to thermally initiated methods.

Table 4: Conceptual Framework for Photo-Controlled Radical Polymerization of this compound

ComponentPotential Compound/SystemFunction
Photocatalyst Iridium or Ruthenium-based complexesAbsorbs light and initiates the redox cycle for ATRP.
Initiator Ethyl α-bromoisobutyrateActs as the starting point for the polymer chain.
Light Source LED or Laser with specific wavelengthProvides the external stimulus for polymerization.
Solvent Dimethylformamide (DMF) or similar polar aprotic solventSolubilizes the reaction components.
Temperature Room TemperatureA key advantage of many photo-controlled systems.

Anionic Polymerization

Anionic polymerization, a form of chain-growth polymerization, is initiated by anions and is particularly effective for monomers with electron-withdrawing groups. wikipedia.org For vinyl monomers like styrene (B11656) and its derivatives, the reaction proceeds via a carbanionic propagating species. wikipedia.org The polymerization of styrene using initiators like alkyllithiums or sodium naphthalenide is a well-established process that can lead to polymers with controlled molecular weights and narrow molecular weight distributions, a hallmark of living polymerization. wikipedia.org

The presence of a bromine atom on the aromatic ring of this compound is expected to influence its anionic polymerization. The electron-withdrawing nature of the bromine atom can increase the susceptibility of the vinyl group to nucleophilic attack by the initiator, potentially enhancing the initiation rate. However, the potential for side reactions, such as lithium-halogen exchange when using organolithium initiators, must be considered. This side reaction can lead to a loss of active centers and a broadening of the molecular weight distribution.

The methyl group, being electron-donating, may slightly counteract the effect of the bromine atom. Steric hindrance from the ortho-methyl group and the meta-bromo group could also play a role in the approach of the initiator and subsequent monomer addition, potentially affecting the polymerization kinetics.

Table 1: Expected Anionic Polymerization Characteristics of this compound in Comparison to Styrene. (Note: Data for this compound is hypothetical and based on extrapolation from related systems due to a lack of direct experimental data in the reviewed literature.)

ParameterStyreneThis compound (Expected)
Initiator n-Butyllithiumn-Butyllithium
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Initiation Rate FastPotentially faster due to inductive effect of Br
Propagation Rate FastMay be influenced by steric hindrance
Side Reactions Minimal under high purityPotential for Li-Br exchange
Polymer Structure Atactic (can be controlled)Expected to be atactic
Molecular Weight Control High (living polymerization)May be compromised by side reactions

Cationic Polymerization

Cationic polymerization is a chain-growth polymerization initiated by cations and is suitable for monomers with electron-donating substituents that can stabilize the resulting carbocationic propagating species. wikipedia.org Styrene and its derivatives with electron-donating groups are good candidates for this type of polymerization. libretexts.org The stability of the carbocation intermediate is a key factor in determining the feasibility and control of the polymerization. libretexts.org

Chain transfer reactions are common in cationic polymerization and can limit the molecular weight of the resulting polymer. acs.org Initiating systems for cationic polymerization often involve a protic acid or a Lewis acid in combination with a proton source (co-initiator). wpmucdn.com For substituted styrenes, a variety of Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) or boron trifluoride (BF₃) can be used. wpmucdn.com

Table 2: Predicted Suitability of Substituted Styrenes for Cationic Polymerization. (This table provides a qualitative comparison based on the electronic effects of substituents.)

MonomerSubstituent EffectCarbocation StabilityPredicted Cationic Polymerizability
Styrene(Reference)ModerateGood
4-MethylstyreneElectron-donatingHighExcellent
4-BromostyreneElectron-withdrawingLowPoor
This compound Mixed (ortho-methyl, meta-bromo)Moderate to LowModerate to Poor

Coordination Polymerization

Coordination polymerization, often facilitated by transition metal catalysts, is renowned for its ability to produce polymers with high stereoregularity. While extensively used for olefins like ethylene (B1197577) and propylene, its application to vinyl aromatic monomers like styrene can also yield polymers with controlled tacticity (isotactic or syndiotactic polystyrene). The mechanism involves the coordination of the monomer to the metal center of the catalyst followed by insertion into the growing polymer chain.

The polymerization of this compound via coordination catalysis would be influenced by the nature of the catalyst system and the steric and electronic properties of the monomer. The substituents on the benzene ring could affect the coordination of the vinyl group to the metal center. For instance, the ortho-methyl group might sterically hinder the approach of the monomer to the catalytic site. The bromo group could potentially coordinate with the metal center, which might either inhibit or modify the polymerization process. The development of functionalized coordination polymers as heterogeneous catalysts is an area of active research. rsc.org

Due to the lack of specific research on the coordination polymerization of this particular monomer, predicting the exact outcome is challenging. However, by analogy with other substituted styrenes, it is plausible that specific catalyst systems could be developed to control the polymerization and the resulting polymer microstructure.

Copolymerization Strategies and Block Copolymer Synthesis

Copolymerization, the polymerization of two or more different monomers, is a powerful tool for creating materials with a combination of properties derived from each monomer unit. This compound can be copolymerized with other vinyl monomers to tailor the properties of the final polymer. For example, copolymerization with a more flexible monomer could improve the mechanical properties, while copolymerization with a hydrophilic monomer could alter its solubility characteristics.

Block copolymers, which consist of long sequences (blocks) of one monomer followed by a block of another, can be synthesized using living polymerization techniques. Anionic polymerization is particularly well-suited for this purpose. wikipedia.org A block copolymer containing this compound could be synthesized by first polymerizing one monomer to create a living polymer chain, and then adding the second monomer to continue the polymerization.

The bromine atom in this compound also serves as a functional handle. It can be used for post-polymerization modification reactions, allowing for the introduction of other functional groups or for the polymer to be grafted onto other structures. For instance, poly(4-bromostyrene) has been used as a precursor for various functional polymers and in the synthesis of block copolymers like poly(4-bromostyrene)-b-poly(methyl methacrylate). polymersource.ca This suggests that polymers of this compound could be similarly utilized.

Table 3: Potential Copolymerization Strategies for this compound.

Copolymer TypeComonomer ExamplePotential Polymerization MethodResulting Polymer Characteristics
Random Copolymer StyreneFree Radical, Cationic, or AnionicModified thermal and mechanical properties
Block Copolymer Methyl MethacrylateLiving Anionic PolymerizationAmphiphilic properties, microphase separation
Graft Copolymer (via post-polymerization modification)Atom Transfer Radical Polymerization (ATRP)Branched architecture with tailored properties

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For 1-Bromo-2-methyl-3-vinylbenzene, both ¹H and ¹³C NMR would provide crucial information about its carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the vinyl protons, and the methyl protons. The aromatic region would likely display a complex splitting pattern due to the ortho, meta, and para couplings between the three adjacent protons on the benzene (B151609) ring. The vinyl group should present a characteristic set of signals: a doublet of doublets for the proton on the carbon attached to the ring, and two separate signals for the terminal geminal protons, all with specific coupling constants. The methyl group would appear as a singlet in the upfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. This would include the six distinct aromatic carbons (two of which are substituted with the bromo and methyl groups, and one with the vinyl group), the two carbons of the vinyl group, and the carbon of the methyl group. The chemical shifts of the carbon atoms would be influenced by the electron-withdrawing effect of the bromine atom and the electronic effects of the methyl and vinyl groups.

Expected ¹H and ¹³C NMR Data for this compound

Assignment Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Aromatic CH 7.0 - 7.6 125 - 140
Vinyl CH 6.5 - 7.0 (dd) 135 - 140
Vinyl CH₂ 5.0 - 5.5 (m) 110 - 120
Methyl CH₃ 2.2 - 2.5 (s) 15 - 25
C-Br - 115 - 125
C-CH₃ - 130 - 140

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands. These would include C-H stretching vibrations for the aromatic, vinyl, and methyl groups, C=C stretching for the aromatic ring and the vinyl group, and out-of-plane bending vibrations (wagging) for the vinyl group. A key feature would be the C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum.

Expected IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Vinyl C-H Stretch 3000 - 3100
Methyl C-H Stretch 2850 - 3000
Aromatic C=C Stretch 1450 - 1600
Vinyl C=C Stretch ~1630
Vinyl C-H Out-of-Plane Bend 900 - 1000

Mass Spectrometry (MS, HRMS, MALDI-TOF MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed, and due to the presence of bromine, a characteristic [M+2]⁺ peak of nearly equal intensity would also be present, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. The fragmentation pattern would likely involve the loss of the bromine atom, the methyl group, and fragmentation of the vinyl group.

X-ray Crystallography and Diffraction Techniques

Should this compound be a crystalline solid at room temperature, X-ray crystallography could be employed to determine its precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique would provide unambiguous confirmation of the connectivity and stereochemistry of the molecule.

Chromatographic Techniques (e.g., Gas Chromatography, Thin Layer Chromatography, High-Performance Liquid Chromatography, Size Exclusion Chromatography)

Chromatographic techniques are essential for the purification and analysis of organic compounds.

Gas Chromatography (GC): As a volatile compound, this compound would be amenable to analysis by GC, which could be used to determine its purity and as a separation technique.

Thin Layer Chromatography (TLC): TLC would be a useful tool for monitoring the progress of reactions involving this compound and for preliminary purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC would be another powerful technique for the purification and quantification of this compound, particularly for less volatile samples or as a preparative method.

Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC could be used to determine the melting point and any other phase transitions of this compound.

Thermogravimetric Analysis (TGA): TGA would provide information on the thermal stability and decomposition profile of the compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. This method is used to determine the electronic structure of molecules by calculating the electron density rather than the complex many-electron wavefunction. For a molecule like 1-bromo-2-methyl-3-vinylbenzene, DFT calculations would typically be employed to:

Optimize the molecular geometry: To find the most stable three-dimensional arrangement of atoms.

Calculate vibrational frequencies: To predict the infrared (IR) and Raman spectra, which can aid in the experimental characterization of the compound.

Determine thermodynamic properties: Such as enthalpy, entropy, and Gibbs free energy of formation.

Predict electronic properties: Including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity.

A typical DFT study on this compound would involve selecting a functional (e.g., B3LYP, PBE0, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Kohn-Sham equations for the system. The choice of functional and basis set is critical and is often validated against experimental data where available.

Molecular Electron Density Theory (MEDT)

Molecular Electron Density Theory (MEDT) offers a conceptual framework for understanding chemical reactivity based on the analysis of the electron density. rsc.orgresearchgate.net A key principle of MEDT is that the propensity for a chemical reaction is dictated by the changes in electron density along the reaction pathway. researchgate.net

For this compound, an MEDT study could be applied to investigate its reactivity in various organic reactions, such as electrophilic additions to the vinyl group or nucleophilic substitution at the brominated carbon. This would involve analyzing the topology of the electron localization function (ELF) to understand bonding changes during a reaction.

Quantitative Structure-Activity Relationships (QSAR) (Theoretical Framework)

Quantitative Structure-Activity Relationships (QSAR) are theoretical models that aim to correlate the chemical structure of a compound with its biological activity or a physical property. The fundamental principle is that the structure of a molecule determines its properties.

A QSAR study on a series of compounds including this compound would involve:

Data Set Collection: Gathering a set of molecules with known activities or properties.

Descriptor Calculation: Computing a wide range of molecular descriptors for each molecule. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical model that relates the descriptors to the activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

For this compound, QSAR could theoretically be used to predict properties such as its toxicity, environmental fate, or its efficacy as a precursor in materials science, based on its calculated structural descriptors.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the dynamic behavior of a molecule.

An MD simulation of this compound, likely in a solvent box to mimic solution-phase behavior, could reveal:

Conformational analysis: Identifying the most populated conformations and the energy barriers between them.

Solvation structure: Understanding how solvent molecules arrange around the solute.

Transport properties: Such as diffusion coefficients.

These simulations rely on a force field, which is a set of parameters that defines the potential energy of the system as a function of the atomic coordinates.

Prediction of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound, as calculated by methods like DFT, provides a wealth of information that can be used to predict its reactivity. Key reactivity descriptors include:

HOMO and LUMO energies: The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Global Reactivity Descriptors: Derived from the HOMO and LUMO energies, these include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): The resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Local Reactivity Descriptors: These indicate the most reactive sites within a molecule.

Fukui Functions: Identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the surface of the molecule, revealing electron-rich and electron-poor regions.

Below is a hypothetical data table illustrating the types of electronic structure and reactivity descriptors that could be calculated for this compound using a theoretical method like DFT. Note: The following values are for illustrative purposes only and are not based on actual calculations.

DescriptorHypothetical Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Electronegativity (χ)3.65 eV
Chemical Hardness (η)2.85 eV
Electrophilicity Index (ω)2.34 eV

Advanced Applications and Materials Science

Organic Synthesis Intermediate in Complex Molecule Construction

The presence of a bromine atom on the aromatic ring makes 1-bromo-2-methyl-3-vinylbenzene a valuable intermediate for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. wikipedia.orglibretexts.org These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors.

The bromo-group can be readily substituted using well-established methodologies:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. libretexts.orgnih.gov This would allow the attachment of a wide range of aryl or vinyl substituents at the bromine's original position, while potentially leaving the vinyl group intact for subsequent polymerization.

Heck-Mizoroki Reaction: In this reaction, the aryl bromide is coupled with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org This provides a route to extend the carbon framework of the molecule. The reaction of this compound could lead to the formation of stilbene-like structures. wikipedia.org

Sonogashira Coupling: This method creates a C-C bond between the aryl bromide and a terminal alkyne, introducing an alkynyl moiety into the molecule. wikipedia.orgbeilstein-journals.org This is a powerful tool for synthesizing conjugated enyne systems and precursors for more complex cyclic structures. wikipedia.orgnih.gov

The vinyl and methyl groups on the benzene (B151609) ring influence the reactivity of the aryl bromide and can be used to tune the electronic and steric properties of the resulting products. The ability to selectively react at the C-Br bond while preserving the vinyl group makes this compound a strategic building block for synthesizing complex monomers prior to polymerization.

Table 1: Potential Cross-Coupling Reactions of this compound

Coupling ReactionReactant PartnerCatalyst System (Typical)Resulting Structure
Suzuki-MiyauraArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)Aryl-substituted methyl-vinylbenzene
Heck-MizorokiAlkene (e.g., Styrene)Pd(OAc)₂, Ligand (e.g., PPh₃), BaseSubstituted stilbene (B7821643) derivative
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Alkynyl-substituted methyl-vinylbenzene

Polymer and Resin Development with Tailored Properties

The vinyl group of this compound allows it to act as a monomer in polymerization reactions, similar to styrene (B11656). youtube.com The presence of the bromo and methyl substituents on the phenyl ring, however, imparts unique properties to the resulting polymers, distinguishing them from standard polystyrene.

When this compound is polymerized, the bromo and methyl groups are incorporated into the polymer chain as pendant functionalities. These groups can significantly alter the properties of the polymer.

Flame Retardancy: The most significant property imparted by the bromine atom is flame resistance. Brominated polystyrenes are well-established as effective flame retardant additives for various thermoplastic polymers, such as polyesters and nylons. chemicalbook.comgoogle.com The bromine atoms interfere with the radical chain reactions that occur during combustion, thus slowing or preventing the spread of fire. chemicalbook.com Polymers and copolymers of this compound would be expected to exhibit these flame-retardant characteristics.

Modified Physical Properties: The bulky and heavy bromine atom, along with the methyl group, can increase the polymer's glass transition temperature (Tg) compared to standard polystyrene, leading to improved thermal stability. These substituents also increase the refractive index of the material, which could be advantageous for optical applications.

This compound can be used as a specialty monomer and co-polymerized with other monomers, such as styrene, butadiene, or acrylates, to create terpolymers with precisely tailored properties. osti.govrixingxincai.comnih.gov

Copolymerization: By varying the ratio of this compound in a copolymer, manufacturers can fine-tune properties like flame retardancy, thermal stability, and mechanical strength to meet specific performance requirements. osti.gov For example, incorporating it into a styrene-butadiene block copolymer could produce a flame-retardant elastomer. rixingxincai.com

Post-Polymerization Modification: The bromine atom on the polymer backbone serves as a reactive handle for further chemical modification. This allows for the synthesis of functional or graft copolymers, where new chemical moieties can be attached to the polymer after its initial formation, opening pathways to materials with complex architectures and functionalities.

Research Probes and Mechanistic Study Tools

While not its primary application, the distinct chemical structure of this compound lends itself to use as a probe in scientific research, particularly in mechanistic studies of polymerization and other chemical reactions.

NMR Spectroscopy: The molecule possesses distinct signals in ¹H and ¹³C NMR spectroscopy corresponding to the vinyl, methyl, and aromatic protons and carbons. These unique spectral signatures allow researchers to monitor the progress of reactions, such as the consumption of the vinyl group during polymerization or shifts in the aromatic signals after a cross-coupling reaction.

Mass Spectrometry: The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in nearly equal abundance), provides a clear marker in mass spectrometry. This facilitates the identification and characterization of reaction intermediates and products containing the monomer unit.

Precursors for Advanced Materials (e.g., Carbon Nanomaterial Functionalization)

The dual reactivity of this compound makes it a promising precursor for the synthesis of advanced hybrid materials, such as functionalized carbon nanomaterials. sioc-journal.cnacs.org The functionalization of materials like graphene and carbon nanotubes (CNTs) is crucial for improving their solubility and processability, and for integrating them into composite materials. acs.org

Two primary strategies could be employed:

"Grafting to" via the Aryl Bromide: The C-Br bond can be used to attach the molecule to the surface of a carbon nanomaterial. For instance, the aryl bromide can be converted into an aryl radical or an organometallic reagent that then reacts with the sp² carbon lattice of graphene or CNTs. beilstein-journals.orgacs.org

"Grafting from" via the Vinyl Group: The molecule can first be attached to the nanomaterial surface through its aryl bromide group. The pendant vinyl groups can then act as initiation sites for surface-initiated polymerization, allowing for the growth of polymer chains directly from the nanomaterial surface. This creates a core-shell structure with a carbon nano-core and a functional polymer shell.

These functionalized nanomaterials could find applications in reinforced composites, conductive inks, and advanced electronics. The phenyl-functionalization of graphene nanoribbons, for example, has been shown to be a useful tool for engineering their band structure and assembly. nih.gov

Role in Catalysis (e.g., Ligand Synthesis)

The aryl bromide functionality of this compound serves as a key starting point for the synthesis of specialized ligands used in transition metal catalysis. nih.govresearchgate.net Phosphine (B1218219) ligands, in particular, are ubiquitous in catalysis, and their electronic and steric properties are critical to the catalyst's activity and selectivity. researchgate.net

The synthesis typically involves the reaction of the aryl bromide with a phosphine source, such as diphenylphosphine (B32561) or a metal phosphide, to form a new carbon-phosphorus bond. nih.gov In this case, the product would be a (2-methyl-3-vinylphenyl)phosphine derivative.

Table 2: Potential Ligand Synthesis from this compound

ReagentReaction TypeProduct ClassPotential Application
Diphenylphosphine (HPPh₂)Nucleophilic Substitution / CouplingTriarylphosphine LigandLigand for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Heck)
Chlorodiphenylphosphine (ClPPh₂)Grignard Reaction (after conversion of C-Br to C-MgBr)Triarylphosphine LigandLigand for various transition metal catalysts

The methyl and vinyl substituents on the resulting phosphine ligand would play a crucial role in tuning its properties. These "spectator" groups can influence the metal center's reactivity, potentially leading to catalysts with enhanced performance for specific chemical transformations. researchgate.net

Q & A

Q. Key Considerations :

  • Monitor reaction temperature to avoid over-bromination.
  • Use GC-MS or HPLC to track intermediate purity (≥95% recommended for downstream reactions) .

How can NMR spectroscopy resolve structural ambiguities in this compound?

¹H and ¹³C NMR are critical for confirming substituent positions. The vinyl group’s protons (δ 5.0–6.5 ppm) will show coupling patterns (e.g., doublet of doublets for trans-vinyl protons), while the methyl group (δ 2.3–2.6 ppm) and bromine’s deshielding effect on adjacent carbons (C-1: δ 120–130 ppm) can be cross-validated with DEPT-135 . For complex splitting, 2D NMR (COSY, HSQC) is advised to assign overlapping signals .

Q. Case Study :

  • Suzuki coupling with 3-vinyl substituents achieves 75–85% yield using Pd(OAc)₂/XPhos .
  • Competing β-hydride elimination is minimized at 80°C in DMF .

What crystallographic methods validate the 3D structure of brominated vinylbenzenes?

Single-crystal X-ray diffraction (SHELX-2018 ) is definitive. ORTEP-3 visualizes thermal ellipsoids, confirming bond angles (C-Br: ~1.89 Å) and planarity of the vinyl group. For twinned crystals, SHELXL’s twin refinement handles pseudo-merohedral twinning .

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